

# The Role of PI3K Gamma/Delta in Respiratory Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZD8154   |           |
| Cat. No.:            | B10821542 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the roles of phosphoinositide 3-kinase (PI3K) gamma ( $\gamma$ ) and delta ( $\delta$ ) isoforms in the pathophysiology of various respiratory diseases. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the signaling pathways, experimental methodologies for their study, and a summary of quantitative data from preclinical and clinical investigations of PI3Ky/ $\delta$  inhibitors.

# Introduction to PI3K Gamma and Delta in Respiratory Pathophysiology

Phosphoinositide 3-kinases are a family of lipid kinases that regulate a wide array of cellular processes, including cell growth, proliferation, survival, and migration. The class I PI3Ks are further divided into class IA (PI3K $\alpha$ , PI3K $\beta$ , PI3K $\delta$ ) and class IB (PI3K $\gamma$ ). While PI3K $\alpha$  and PI3K $\beta$  are ubiquitously expressed, the expression of PI3K $\gamma$  and PI3K $\delta$  is more restricted, primarily to leukocytes and immune cells.[1][2] This restricted expression profile makes them attractive therapeutic targets for inflammatory and autoimmune diseases, including a range of respiratory conditions where inflammation is a key driver of pathology.

PI3K Delta (PI3K $\delta$ ) is predominantly expressed in B cells, T cells, mast cells, neutrophils, and macrophages.[1][3][4] It plays a crucial role in the activation, differentiation, and function of



these immune cells. Aberrant PI3K $\delta$  signaling has been implicated in allergic asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory airway diseases.

PI3K Gamma (PI3Ky) is primarily activated by G-protein coupled receptors (GPCRs) in response to chemokines and other inflammatory mediators. It is highly expressed in neutrophils and macrophages and is a key regulator of their migration to sites of inflammation. PI3Ky signaling is involved in the pathogenesis of acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and pulmonary fibrosis.

## Signaling Pathways of PI3K Gamma and Delta

The signaling cascades initiated by PI3Ky and PI3K $\delta$  are critical for their function in immune cells. Understanding these pathways is fundamental for the development of targeted therapies.

### PI3K Gamma (PI3Ky) Signaling Pathway

PI3Ky is a central mediator of inflammatory cell recruitment. Its activation by GPCRs leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger.



Click to download full resolution via product page

PI3Ky Signaling Pathway

## PI3K Delta (PI3Kδ) Signaling Pathway

PI3K $\delta$  is crucial for the function of adaptive immune cells, particularly B cells, and also plays a significant role in innate immune cells like mast cells. It is typically activated downstream of receptor tyrosine kinases (RTKs) and the B-cell receptor (BCR).





Click to download full resolution via product page

PI3Kδ Signaling Pathway

# Quantitative Data on PI3Ky/δ Inhibition in Respiratory Diseases

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of PI3Ky and PI3K $\delta$  inhibitors in various respiratory disease models.

## Preclinical Efficacy of PI3Ky/δ Inhibitors



| Inhibitor<br>(Target)                  | Animal Model | Disease                                        | Key Findings                                                                              | Reference |
|----------------------------------------|--------------|------------------------------------------------|-------------------------------------------------------------------------------------------|-----------|
| AZD8154<br>(PI3Kγ/δ)                   | Rat          | Allergic Asthma                                | Dose-dependent inhibition of BALF neutrophil recruitment (83% inhibition at 0.3 mg/kg).   |           |
| Nemiralisib<br>(GSK2269557)<br>(PI3Kδ) | Mouse        | COPD (Cigarette<br>Smoke)                      | In combination with steroids, showed a synergistic effect in a mouse smoke model.         |           |
| PI3Ky Knockout                         | Mouse        | Bleomycin-<br>induced<br>Pulmonary<br>Fibrosis | Increased survival and weight recovery, and reduced fibrosis compared to wild-type mice.  |           |
| AS605240<br>(PI3Ky)                    | Mouse        | Bleomycin-<br>induced<br>Pulmonary<br>Fibrosis | Decreased production of collagen by murine lungderived fibroblasts in vitro.              |           |
| Duvelisib (PI3Kγ/δ)                    | Mouse        | Sepsis/ALI                                     | Murine models of acute lung inflammation and sepsis have demonstrated improved markers of |           |



inflammation and survival.

Clinical Trial Data for PI3Kδ Inhibitors

| Inhibitor<br>(Target)                  | Clinical Trial Phase | Disease                      | Key Findings                                                                           | Reference |
|----------------------------------------|----------------------|------------------------------|----------------------------------------------------------------------------------------|-----------|
| Nemiralisib<br>(GSK2269557)<br>(PI3Kδ) | Phase II             | COPD (Acute<br>Exacerbation) | No significant difference in change from baseline FEV1 at week 12 compared to placebo. |           |
| Nemiralisib<br>(GSK2269557)<br>(PI3Kδ) | Phase II             | COPD (Acute<br>Exacerbation) | Placebo-<br>corrected<br>improvement in<br>FEV1 of 136 mL<br>in a different<br>study.  |           |
| Eganelisib (IPI-<br>549) (PI3Kγ)       | Phase I/Ib           | Advanced Solid<br>Tumors     | Showed antitumor activity in combination with PD-1/PD-L1 inhibitors.                   | _         |

## In Vitro Inhibitory Activity of PI3K Inhibitors



| Inhibitor               | PI3Kα IC50<br>(nM) | PI3Kβ IC50<br>(nM) | PI3Ky IC50<br>(nM) | PI3Kδ IC50<br>(nM) | Reference |
|-------------------------|--------------------|--------------------|--------------------|--------------------|-----------|
| PI3KD-IN-<br>015        | 60                 | 100                | 125                | 5                  |           |
| CAL-101<br>(Idelalisib) | 1089               | 664                | 25                 | 7                  |           |
| GDC-0941                | 22                 | 137                | 40                 | 12                 | -         |
| AZD8154                 | 61                 | 1400               | 0.79               | 0.69               | -         |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and advancement of research in this field. The following are protocols for key experiments cited in the study of PI3Ky/ $\delta$  in respiratory diseases.

## Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice

This model is widely used to study the pathophysiology of allergic asthma.



Click to download full resolution via product page

Workflow for OVA-Induced Asthma Model

Protocol:



- Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injection of 20 μg of ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide on days 0, 7, and 14.
- Challenge: From day 19 to 22, mice are challenged daily for 30 minutes with an aerosol of 1% OVA in saline.
- Analysis (24 hours after the last challenge):
  - Airway Hyperresponsiveness (AHR): AHR to methacholine is measured using invasive or non-invasive plethysmography.
  - Bronchoalveolar Lavage (BAL): Lungs are lavaged with phosphate-buffered saline (PBS).
     The BAL fluid (BALF) is collected to determine total and differential cell counts
     (eosinophils, neutrophils, lymphocytes, macrophages) and cytokine levels (e.g., IL-4, IL-5, IL-13).
  - Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
  - Serum Analysis: Blood is collected to measure total and OVA-specific IgE levels.

# Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model is used to study acute lung inflammation and ARDS.



Click to download full resolution via product page



#### Workflow for LPS-Induced ALI Model

#### Protocol:

- Induction: C57BL/6 mice are anesthetized, and a single dose of lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg) in sterile saline is administered via intratracheal instillation.
- Analysis (typically 24-72 hours post-LPS):
  - BALF Analysis: BAL is performed to measure total protein concentration (an indicator of vascular permeability), total and differential cell counts (predominantly neutrophils), and levels of pro-inflammatory cytokines such as TNF-α and IL-6.
  - Lung Histology: Lungs are processed for H&E staining to assess inflammatory cell infiltration, alveolar wall thickening, and edema.
  - Lung Wet/Dry Ratio: This is a measure of pulmonary edema. Lungs are excised, weighed (wet weight), dried in an oven, and weighed again (dry weight).
  - Myeloperoxidase (MPO) Assay: Lung tissue homogenates are assayed for MPO activity, a marker of neutrophil infiltration.

### **Bleomycin-Induced Pulmonary Fibrosis in Mice**

This model is a standard for studying the pathogenesis of pulmonary fibrosis and for testing anti-fibrotic therapies.



Click to download full resolution via product page



#### Workflow for Bleomycin-Induced Fibrosis Model

#### Protocol:

- Induction: A single dose of bleomycin (typically 1-5 U/kg) is administered to mice (e.g., C57BL/6 strain) via intratracheal instillation.
- Analysis (typically 14-28 days post-bleomycin):
  - Histology: Lungs are fixed and stained with Masson's trichrome to visualize collagen deposition (which stains blue).
  - Fibrosis Scoring: The severity of fibrosis is semi-quantitatively assessed using the Ashcroft scoring system on histological sections.
  - Hydroxyproline Assay: Total lung collagen content is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen, in lung homogenates.
  - Gene Expression: RNA is extracted from lung tissue to measure the expression of profibrotic genes such as Tgfb1, Col1a1, and Acta2 (α-SMA) by qRT-PCR.

### **Conclusion and Future Directions**

PI3Ky and PI3K $\delta$  have emerged as critical players in the inflammatory and fibrotic processes that underlie a wide range of respiratory diseases. Their restricted expression in immune cells makes them highly attractive targets for therapeutic intervention. Preclinical studies using selective inhibitors and genetically modified mice have provided strong evidence for their roles in asthma, COPD, ALI/ARDS, and pulmonary fibrosis.

While early clinical trials with PI3K $\delta$  inhibitors in respiratory diseases have yielded mixed results, the field continues to evolve. The development of inhaled inhibitors aims to maximize local efficacy in the lungs while minimizing systemic side effects. Dual PI3K $\gamma$ / $\delta$  inhibitors are also being explored to target multiple facets of the inflammatory response.

#### Future research should focus on:

• Patient Stratification: Identifying biomarkers to select patients who are most likely to respond to PI3Ky/ $\delta$  inhibition.



- Combination Therapies: Exploring the synergistic effects of PI3K inhibitors with existing therapies, such as corticosteroids.
- Understanding Resistance Mechanisms: Investigating the reasons for the lack of efficacy in some clinical trials and developing strategies to overcome them.
- Long-term Safety: Further evaluating the long-term safety profile of these inhibitors, particularly concerning the risk of infections.

The continued investigation into the intricate roles of PI3Ky and PI3K $\delta$  in respiratory diseases holds significant promise for the development of novel and more effective treatments for these debilitating conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. PI3K Signaling in B Cell and T Cell Biology PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The phosphoinositide 3-kinase signaling pathway in normal and malignant B cells: activation mechanisms, regulation and impact on cellular functions [frontiersin.org]
- 4. The PI3K Pathway in B Cell Metabolism PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of PI3K Gamma/Delta in Respiratory Disease: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821542#role-of-pi3k-gamma-delta-in-respiratory-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com